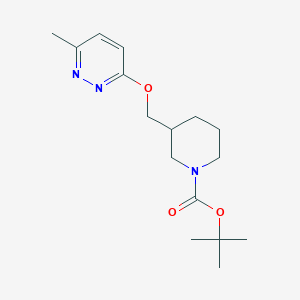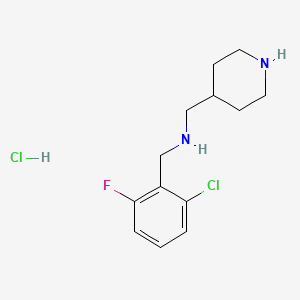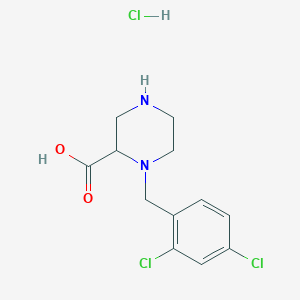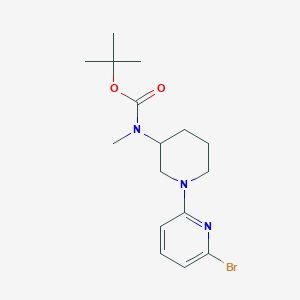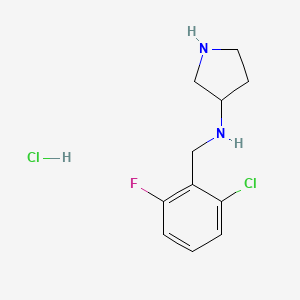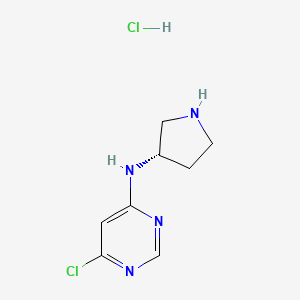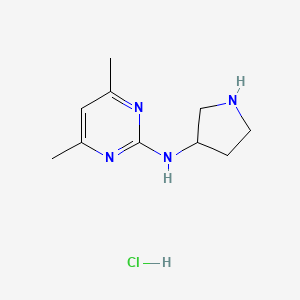
(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride is a chemical compound with the molecular formula C10H17ClN4 It is a derivative of pyrimidine and pyrrolidine, featuring a pyrimidine ring substituted with dimethyl groups at the 4 and 6 positions, and a pyrrolidine ring attached to the 2 position of the pyrimidine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Substitution with Dimethyl Groups: The 4 and 6 positions of the pyrimidine ring are substituted with methyl groups using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a pyrrolidine derivative reacts with the 2-position of the pyrimidine ring.
Formation of the Hydrochloride Salt: The final step involves converting the free amine into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity, including controlled temperature, pressure, and the use of industrial-grade reagents and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the compound into its reduced amine form.
Substitution: Nucleophilic substitution reactions are common, where the pyrrolidine ring can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Various nucleophiles such as alkyl halides, under basic conditions.
Major Products
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrrolidine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the mechanisms of enzyme action and receptor-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may act as a precursor for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the production of high-value products.
Mécanisme D'action
The mechanism of action of (4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-2-yl-amine hydrochloride: Similar structure but with a different position of the pyrrolidine ring.
(4,6-Dimethyl-pyrimidin-2-yl)-piperidin-3-yl-amine hydrochloride: Similar structure but with a piperidine ring instead of a pyrrolidine ring.
Uniqueness
(4,6-Dimethyl-pyrimidin-2-yl)-pyrrolidin-3-yl-amine hydrochloride is unique due to its specific substitution pattern and the presence of both pyrimidine and pyrrolidine rings. This combination provides distinct chemical and biological properties, making it valuable for various research and industrial applications.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new uses for this versatile compound.
Propriétés
IUPAC Name |
4,6-dimethyl-N-pyrrolidin-3-ylpyrimidin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4.ClH/c1-7-5-8(2)13-10(12-7)14-9-3-4-11-6-9;/h5,9,11H,3-4,6H2,1-2H3,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSUXEQPYIUOJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
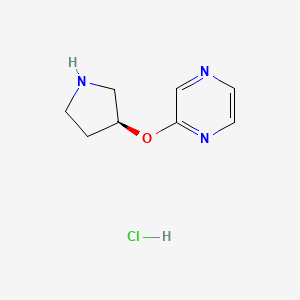
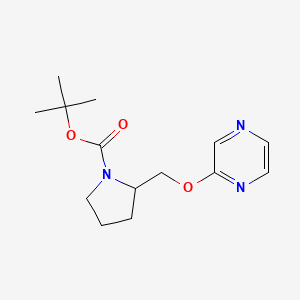
![4-[(2-Methylsulfanyl-pyrimidin-4-ylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7898186.png)
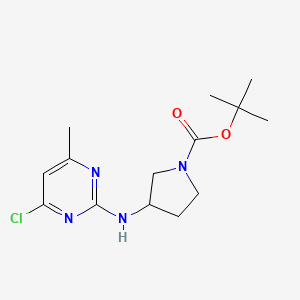
![[1-(2-Methylsulfanyl-pyrimidin-4-yl)-piperidin-2-yl]-methanol](/img/structure/B7898194.png)
![[1-(6-Chloro-pyrimidin-4-yl)-piperidin-4-yl]-methyl-amine hydrochloride](/img/structure/B7898196.png)
![[1-(2-Chloro-thiazol-5-ylmethyl)-piperidin-4-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B7898202.png)
